molecular formula C10H12O2 B14661904 Spiro[4.5]dec-6-ene-1,8-dione CAS No. 40050-16-6

Spiro[4.5]dec-6-ene-1,8-dione

Cat. No.: B14661904
CAS No.: 40050-16-6
M. Wt: 164.20 g/mol
InChI Key: JYIPQAMDKPKECW-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-6-ene-1,8-dione is an organic compound with the molecular formula C10H12O2. It belongs to the class of spiro compounds, which are characterized by having two or more rings sharing a single common atom. This compound is notable for its unique spiro structure, which imparts distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[4.5]dec-6-ene-1,8-dione can be synthesized through various methods. One common approach involves the dienone-phenol rearrangement. For instance, the rearrangement of 6-hydroxybicyclo[4.4.0]deca-1,4-dien-3-one catalyzed by boron trifluoride-ether complex yields this compound . The reaction conditions typically involve the use of a solvent such as ether and a catalyst like boron trifluoride.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis apply. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-6-ene-1,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiro structure and the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce spiro[4.5]dec-6-ene-1,8-diol.

Scientific Research Applications

Spiro[4.5]dec-6-ene-1,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which spiro[4.5]dec-6-ene-1,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its role in modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]dec-7-ene-6,9-dione
  • Spiro[4.5]dec-6-en-8-one
  • Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-

Uniqueness

Spiro[4.5]dec-6-ene-1,8-dione is unique due to its specific spiro structure and the presence of two ketone groups at positions 1 and 8. This configuration imparts distinct reactivity and stability compared to other spiro compounds.

Properties

CAS No.

40050-16-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

spiro[4.5]dec-9-ene-4,8-dione

InChI

InChI=1S/C10H12O2/c11-8-3-6-10(7-4-8)5-1-2-9(10)12/h3,6H,1-2,4-5,7H2

InChI Key

JYIPQAMDKPKECW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CCC(=O)C=C2

Origin of Product

United States

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